molecular formula C7H13NO3S B1465899 3-(2-Methoxyethyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1219410-38-4

3-(2-Methoxyethyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1465899
CAS No.: 1219410-38-4
M. Wt: 191.25 g/mol
InChI Key: XILUDOREMJAWLJ-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. 3-(2-Methoxyethyl)-1,3-thiazolidine-4-carboxylic acid is a synthetic derivative of the thiazolidine-4-carboxylic acid scaffold, a heterocyclic core recognized in medicinal chemistry for its diverse biological potential . This compound is of significant interest in early-stage pharmacological research, particularly in the fields of neuroscience and oncology. Research Applications and Potential Value In neurological research, thiazolidine-4-carboxylic acid derivatives have demonstrated notable neuroprotective properties. Studies indicate that analogous compounds can attenuate ethanol-induced memory impairment in experimental models by mitigating oxidative stress and neuroinflammation, key hallmarks in neurodegenerative diseases . The mechanism is associated with the downregulation of inflammatory mediators such as TNF-α, NF-κB, NLRP3, and COX-2, suggesting potential application in researching conditions like Alzheimer's disease . In cancer research, the thiazolidin-4-one scaffold is investigated for its antiproliferative effects against various human cancer cell lines . These derivatives can act through multiple pathways, including the induction of apoptosis and inhibition of specific enzymes like DNA gyrase . The structural features of this class of compounds allow for interactions with diverse biological targets, making them a versatile scaffold for developing novel anti-tubulin agents or multi-targeted therapies . Researchers can utilize this high-purity compound as a building block for synthesizing more complex molecules or as a reference standard in bioactivity screening assays to explore its specific mechanism of action and binding affinity with relevant biological targets.

Properties

IUPAC Name

3-(2-methoxyethyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c1-11-3-2-8-5-12-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILUDOREMJAWLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CSCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Methoxyethyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. Thiazolidines are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

The compound is characterized by its molecular structure, which includes a thiazolidine ring and a carboxylic acid functional group. Its chemical formula is C₇H₁₃NO₂S, and it has a molecular weight of approximately 173.25 g/mol. The presence of the methoxyethyl substituent may enhance its lipophilicity and bioavailability compared to other thiazolidine derivatives.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Antioxidant Activity : The compound exhibits significant free radical scavenging ability, which contributes to its antioxidant properties. Studies have shown that thiazolidine derivatives can inhibit oxidative stress markers in vitro, suggesting potential protective effects against cellular damage.
  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. The structure-activity relationship (SAR) analysis suggests that modifications at the thiazolidine ring can enhance selectivity towards cancer cell lines.

Antioxidant Activity

Research has demonstrated the antioxidant capacity of thiazolidine derivatives through assays such as DPPH and ABTS. For example, compounds similar to this compound have shown IC50 values indicating effective radical scavenging capabilities:

CompoundIC50 (µM)
This compoundTBD
Thiazolidine-4-carboxylic acid236
Sodium salt of thiazolidine-4-carboxylic acid>600

The above table illustrates comparative antioxidant activities; however, specific data for the target compound remains to be established.

Anticancer Activity

In vitro studies have indicated that thiazolidine derivatives can inhibit cancer cell growth. For instance:

  • Melanoma and Prostate Cancer : Derivatives have shown promising results against melanoma (B16-F1, A375) and prostate cancer cell lines (DU 145, PC-3). The compound's ability to induce apoptosis in these cells suggests a potential therapeutic role.

A case study involving similar compounds reported significant tumor growth inhibition in vivo at doses as low as 10 mg/kg in mouse models bearing A375 melanoma tumors .

Case Studies

Several studies have been conducted on related thiazolidines which provide insights into their biological activities:

  • Antiproliferative Activity : A series of thiazolidine derivatives were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. Notably, certain derivatives exhibited selective toxicity towards cancer cells while sparing normal fibroblasts .
  • Tyrosinase Inhibition : Molecular docking studies have indicated that some thiazolidine derivatives act as tyrosinase inhibitors. This property could be beneficial in treating hyperpigmentation disorders .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C₇H₁₃NO₃S
  • Molecular Weight : 191.25 g/mol
  • CAS Number : 1219410-38-4

The presence of a thiazolidine ring and a carboxylic acid functional group contributes to its diverse biological activities. The methoxyethyl substituent enhances its lipophilicity and bioavailability compared to other thiazolidine derivatives.

Antioxidant Activity

Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress markers in vitro.

CompoundIC50 (µM)
3-(2-Methoxyethyl)-1,3-thiazolidine-4-carboxylic acidTBD
Thiazolidine-4-carboxylic acid236
Sodium salt of thiazolidine-4-carboxylic acid>600

The above table illustrates comparative antioxidant activities; however, specific data for the target compound remains to be established.

Anticancer Activity

Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. Notably, it has shown promising results against melanoma and prostate cancer cell lines.

  • Case Study : A study involving similar compounds reported significant tumor growth inhibition in vivo at doses as low as 10 mg/kg in mouse models bearing A375 melanoma tumors. This suggests a potential therapeutic role for the compound in cancer treatment.

Quantitative Analysis

Recent advancements have led to the development of methods for the quantification of thiazolidine derivatives in biological samples. For instance, a gas chromatography-mass spectrometry (GC-MS) method was developed to identify and quantify 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA), an important metabolite formed from the interaction of cysteine and pyridoxal 5'-phosphate.

  • Methodology : The GC-MS assay involves sample deproteinization by ultrafiltration followed by derivatization with anhydrous pyridine and N-trimethylsilyl-N-methyl trifluoroacetamide (MSTFA). This method has been successfully applied to plasma samples from healthy volunteers and breast cancer patients, demonstrating its utility in clinical research.

Simultaneous Determination

A novel high-performance liquid chromatography (HPLC) method has been developed for the simultaneous determination of plasma aminothiols alongside HPPTCA. This method employs UV detection and involves disulfide reduction followed by derivatization.

ParameterValue
Linear Range for HPPTCA1–100 µmol/L
Limit of QuantificationLowest concentration on calibration curve

This advancement facilitates comprehensive studies on the role of thiazolidines in human health and disease.

Comparison with Similar Compounds

Comparison with Similar Thiazolidine-4-Carboxylic Acid Derivatives

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 3-(2-Methoxyethyl)-1,3-thiazolidine-4-carboxylic acid and related compounds:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound 3-(2-Methoxyethyl) C₇H₁₃NO₃S 191.25 1219410-38-4 Ether linkage, moderate lipophilicity
2-(4-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid 2-(4-Methoxyphenyl) C₁₁H₁₃NO₃S 239.29 Not specified Aromatic substituent, potential antioxidant activity
2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid 2-(3,4,5-Trimethoxyphenyl) C₁₃H₁₇NO₅S 311.34 K629-0031 Bulky aryl group, enhanced steric effects
(4S)-3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid 3-Fluorenylmethyloxycarbonyl, 5,5-dimethyl C₂₁H₂₁NO₄S 383.46 Not specified Chiral center (4S), protective group for synthesis
Pidotimod [(4R)-3-(5-oxo-L-prolyl)-1,3-thiazolidine-4-carboxylic acid] 3-(5-Oxo-L-prolyl) C₉H₁₂N₂O₄S 244.27 785363R681 Peptide-like substituent, immunomodulatory use
3-[(3-Methanesulfonylphenyl)carbonyl]-1,3-thiazolidine-4-carboxylic acid 3-(Methanesulfonylphenyl)carbonyl C₁₂H₁₃NO₅S₂ 315.37 Not specified Electron-withdrawing sulfonyl group

Physicochemical Properties

  • Lipophilicity :
    • LogP values (predicted):
  • Methoxyethyl derivative: ~0.5 (moderate lipophilicity).
  • 3,4,5-Trimethoxyphenyl derivative: ~2.1 (highly lipophilic).
    • The methoxyethyl group balances solubility and membrane permeability.
  • Stability :
    • Thiazolidine rings with electron-withdrawing groups (e.g., sulfonyl ) exhibit reduced ring-opening rates compared to electron-donating substituents like methoxyethyl.

Preparation Methods

Method A: Thionation of 3-L-pyroglutamyl-L-thiazolidine-4-carboxylic Acid Derivatives

One established method involves reacting 3-L-pyroglutamyl-L-thiazolidine-4-carboxylic acid or its esters/amides with a thionating agent such as Lawesson's reagent in aprotic solvents (dimethoxyethane, benzene, toluene, tetrahydrofuran). This reaction converts the carbonyl group into a thiocarbonyl, facilitating the formation of thiazolidine derivatives with various substituents, including methoxyethyl groups at the 3-position.

  • Reaction Scheme:

    $$
    \text{3-L-pyroglutamyl-L-thiazolidine-4-carboxylic acid (II)} + \text{Lawesson's reagent} \rightarrow \text{this compound (I)}
    $$

  • Conditions: Aprotic solvents, room temperature to reflux depending on solvent.

  • Notes: Esters or amides of the acid can be prepared by standard esterification or amidation before thionation.

Method B: Coupling of 5-Thioxoproline Derivatives with Thiazolidine-4-carboxylic Acid Derivatives

Another synthetic route involves coupling a reactive 5-thioxoproline derivative (activated carboxyl group, e.g., pentachlorophenoxy, succinimidoxy) with a thiazolidine-4-carboxylic acid derivative bearing the desired substituent (e.g., 2-methoxyethyl group) in aprotic solvents such as dimethylformamide or tetrahydrofuran, often in the presence of tertiary bases like triethylamine.

  • Reaction Scheme:

    $$
    \text{5-Thioxoproline derivative (III)} + \text{Thiazolidine-4-carboxylic acid derivative (IV)} \xrightarrow[\text{base}]{\text{aprotic solvent}} \text{Target compound (I)}
    $$

  • Advantages: Allows for introduction of various substituents by selecting appropriate derivatives.

  • Solvents: DMF, DME, THF, dioxane.

  • Bases: Triethylamine, tetramethylguanidine.

One-Pot Three-Component Condensation

A more general synthetic strategy for thiazolidine derivatives, which can be adapted for 3-(2-methoxyethyl) substitution, is the one-pot condensation of:

  • An amine containing the 2-methoxyethyl group,
  • Mercaptoacetic acid (thioglycolic acid),
  • An aldehyde or ketone.

This method involves initial imine formation between the amine and carbonyl compound, followed by nucleophilic attack by the mercapto group and cyclization to form the thiazolidine ring.

  • Reaction Conditions: Often performed in ethanol or ionic liquids, sometimes under microwave irradiation to improve yields.

  • Yields: Moderate to high (40–90%) depending on substrates and conditions.

  • Example: Using 2-methoxyethylamine as the amine component can directly introduce the 2-methoxyethyl substituent at the 3-position.

Reaction Conditions and Optimization

Method Solvent(s) Temperature Time Yield (%) Notes
Thionation with Lawesson's reagent Dimethoxyethane, benzene, toluene, THF Room temp to reflux Several hours Moderate to high Requires prior preparation of esters or amides; sensitive to moisture
Coupling of 5-thioxoproline and thiazolidine derivatives DMF, DME, THF, dioxane Room temp Overnight Moderate Use of activated esters and tertiary bases improves coupling efficiency
One-pot three-component condensation Ethanol, ionic liquids (e.g., [bmim][PF6]) Room temp to reflux, microwave Minutes to hours 40–90 Ionic liquids and microwaves enhance reaction rate and yield; environmentally friendly

Detailed Research Findings

  • The thionation method using Lawesson's reagent is well-documented for preparing thiazolidine derivatives with various substituents, including methoxyethyl groups. This method allows for selective conversion of carbonyl groups to thiocarbonyls, essential for biological activity enhancement.

  • The coupling approach using activated 5-thioxoproline derivatives is versatile, enabling the synthesis of a range of substituted thiazolidines with controlled substitution patterns.

  • The one-pot condensation method is advantageous for its simplicity and efficiency, especially when using ionic liquids as solvents, which provide green chemistry benefits and improved yields. Microwave-assisted synthesis further reduces reaction times.

  • Yields vary depending on the method and substrates but generally range from moderate to high (40–90%).

  • Reaction conditions such as solvent choice, temperature, and reaction time critically influence the purity and yield of the product.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Starting Materials Solvent(s) Temperature Reaction Time Yield (%) Advantages Limitations
Thionation of esters/amides (Lawesson's reagent) 3-L-pyroglutamyl-L-thiazolidine-4-carboxylic acid derivatives DME, benzene, toluene, THF RT to reflux Several hours Moderate to high Selective thionation; well-established Requires prior ester/amide synthesis
Coupling of activated 5-thioxoproline and thiazolidine derivatives Activated 5-thioxoproline derivative, thiazolidine-4-carboxylic acid derivative DMF, DME, THF, dioxane RT Overnight Moderate Versatile substitution; mild conditions Requires activated esters; longer reaction
One-pot three-component condensation Amine (e.g., 2-methoxyethylamine), mercaptoacetic acid, aldehyde Ethanol, ionic liquids RT to reflux, microwave Minutes to hours 40–90 Simple, fast, green solvents possible Substrate scope may limit substitution

Q & A

Q. What advanced analytical techniques are recommended for studying degradation products or metabolites?

  • Methodological Answer :
  • LC-HRMS : Couple liquid chromatography with high-resolution mass spectrometry to identify degradation pathways.
  • Stability Studies : Incubate the compound under physiological conditions (pH 7.4, 37°C) and monitor via NMR or IR for structural changes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methoxyethyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Methoxyethyl)-1,3-thiazolidine-4-carboxylic acid

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